Chloro(dichloronio)ruthenium(1-);chlororuthenium(1+);2,7-dimethylocta-1,7-diene
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Overview
Description
Chloro(dichloronio)ruthenium(1-);chlororuthenium(1+);2,7-dimethylocta-1,7-diene is a complex compound that involves ruthenium, a transition metal known for its versatile oxidation states and catalytic properties. Ruthenium compounds have gained significant attention in various fields, including catalysis, medicine, and materials science, due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(dichloronio)ruthenium(1-);chlororuthenium(1+);2,7-dimethylocta-1,7-diene typically involves the reaction of ruthenium trichloride hydrate with specific ligands under controlled conditions. One common method includes the complexation of ruthenium trichloride with tricyclohexylphosphine and styrene in a one-pot synthesis . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and ensure the purity of the product.
Industrial Production Methods
Industrial production of ruthenium complexes often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Chloro(dichloronio)ruthenium(1-);chlororuthenium(1+);2,7-dimethylocta-1,7-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often involving the use of reducing agents like hydrogen or hydrazine.
Substitution: Ligand substitution reactions are common, where one ligand in the complex is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, hydrazine, and various ligands such as phosphines and amines. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions may produce lower oxidation state complexes .
Scientific Research Applications
Chloro(dichloronio)ruthenium(1-);chlororuthenium(1+);2,7-dimethylocta-1,7-diene has several scientific research applications:
Mechanism of Action
The mechanism of action of Chloro(dichloronio)ruthenium(1-);chlororuthenium(1+);2,7-dimethylocta-1,7-diene involves its interaction with molecular targets such as DNA and proteins. The compound can form coordination complexes with these biomolecules, leading to changes in their structure and function. In cancer cells, this interaction can result in the generation of reactive oxygen species, which induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
Hexacarbonyldi(chloro)dichlorodiruthenium(II): Another ruthenium complex with similar catalytic properties.
[Ru(p-Cymene)Cl2L]: A ruthenium complex with cytotoxicity against cancer cells.
Ruthenium Schiff Base Complexes: Known for their biological applications, including anticancer and antimicrobial activities.
Uniqueness
Chloro(dichloronio)ruthenium(1-);chlororuthenium(1+);2,7-dimethylocta-1,7-diene is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
chloro(dichloronio)ruthenium(1-);chlororuthenium(1+);2,7-dimethylocta-1,7-diene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H16.4ClH.2Ru/c2*1-9(2)7-5-6-8-10(3)4;;;;;;/h2*7-8H,1,3,5-6H2,2,4H3;4*1H;;/q2*-2;;;;;2*+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCVKILDWMHTRK-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)[CH-]CC[CH-]C(=C)C.CC(=C)[CH-]CC[CH-]C(=C)C.[ClH+][Ru-]([ClH+])Cl.Cl[Ru+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34Cl4Ru2-2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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